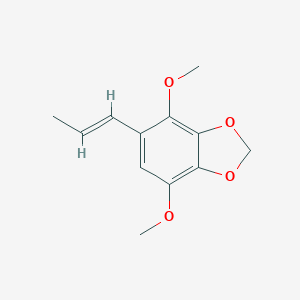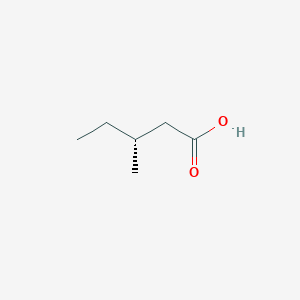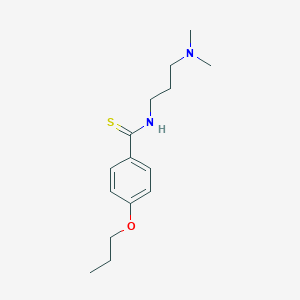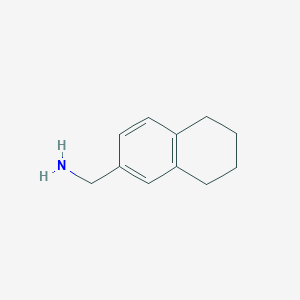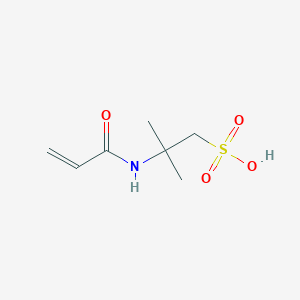
2-Acrylamido-2-methyl-1-propanesulfonic acid
概要
説明
AMPS is a hydrophilic compound . It is used as a dopant and a protonating agent for conducting polymers . It is also used in a variety of electronic applications .
Synthesis Analysis
AMPS can be synthesized via radical copolymerization of a 1:1 mixture of 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid, with different initiators and cross-linking reagents .
Molecular Structure Analysis
The molecular structure of AMPS is represented by the linear formula: H2C=CHCONHC(CH3)2CH2SO3H . Its molecular weight is 207.25 .
Chemical Reactions Analysis
AMPS can undergo a ring-opening reaction with allyl glycidyl ether (AGE) to generate the desired pendant vinyl macromer functionality .
Physical And Chemical Properties Analysis
AMPS has a melting point of 195 °C (dec.) (lit.) . It is a hydrophilic compound .
科学的研究の応用
Fuel Cell Technology
AMPS has been used in the development of fuel cell technology . It has been used to enhance the conductivity of aromatic polymers like poly (1,4-phenylene ether-ether-sulfone); SPEES . The interconnected/cross-linked structure with AMPS enhances conductivity and flexibility . The prepared membranes improved proton conductivity up to 0.125 Scm −1, which is much higher than that of Nafion N115 which is 0.059 Scm −1 .
Proton Exchange Membranes
AMPS has been used in the synthesis of proton exchange membranes . The insertion of AMPS between the rigid skeleton of SPEES plays a reinforcing role to enhance the ionic conductivity . The synthesized polymer shows excellent proton conductivity of 0.089 S cm −1 at 80 °C .
Bioengineering and Biomedicine
AMPS can be used in the formation of polyelectrolyte copolymer gels for potential application in bioengineering and biomedicine . These gels can be used in various biomedical applications, including tissue engineering, drug delivery, antibacterial and antifouling materials .
Water Purification
AMPS can also be used in water purification . The polyelectrolyte copolymer gels formed using AMPS can be used in water purification processes .
Fabrication of Schottky Diodes
AMPS can be used in the fabrication of Schottky diodes . Schottky diodes are semiconductor devices that provide fast switching action and have low forward voltage drop .
Humidity Sensors
AMPS can be used in the fabrication of humidity sensors . These sensors can be used in various applications like weather forecasting, HVAC systems, etc .
Lithium-ion Batteries
AMPS can be used in the fabrication of lithium-ion batteries . Lithium-ion batteries are commonly used in portable electronics and electric vehicles .
Grafting Bacterial Cellulose Membranes
AMPS can be used to graft bacterial cellulose membranes for fuel cell applications . This can enhance the performance of the fuel cells .
作用機序
Target of Action
2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) is a reactive and hydrophilic monomer that belongs to the class of sulfonic acid acrylic monomers .
Mode of Action
AMPS is used in the synthesis of various polymers . It has an ionic character due to the sulfonic acid group, which is valuable for applications such as ion exchange, flocculation, and water treatment . The presence of AMPS enhances the superabsorbent properties, which are important for applications such as wastewater treatment, wound healing medical devices, and agriculture .
Biochemical Pathways
It is used in the synthesis of various polymers, which can have numerous applications in different fields . For example, it can be used in the formation of polyelectrolyte copolymer gels for potential application in bioengineering, biomedicine, and water purification .
Pharmacokinetics
It is soluble in water , which can influence its distribution and availability in various applications.
Result of Action
The result of AMPS action is the formation of polymers with specific properties. These polymers are used in a wide range of applications, such as textiles, flocculants, dispersants, scale control agents, personal care products, water treatment, oil fields, and emulsion coatings . For example, AMPS can improve the proton conductivity and fuel cell application of the bacterial cellulose membranes .
Action Environment
The action of AMPS can be influenced by environmental factors such as temperature and pH. It has good thermal stability , which allows it to be used in high-temperature applications. Additionally, it has good acid and alkali resistance , making it suitable for use in various pH environments.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-4-6(9)8-7(2,3)5-13(10,11)12/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZPRMZZQOIPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)O)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27119-07-9, Array | |
| Record name | Poly(2-acrylamido-2-methylpropanesulfonic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27119-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acrylamido-2-methylpropanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015214898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5027770 | |
| Record name | 2-Acrylamido-2-methyl-1-propanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031200 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Acrylamido-2-methyl-1-propanesulfonic acid | |
CAS RN |
15214-89-8 | |
| Record name | 2-Acrylamido-2-methylpropanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15214-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acrylamido-2-methylpropanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015214898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acrylamido-2-methyl-1-propanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACRYLAMIDO-2-METHYL-1-PROPANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/490HQE5KI5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031200 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185.5 - 186 °C | |
| Record name | 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031200 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of AMPS?
A1: The molecular formula of AMPS is C6H11NO4S, and its molecular weight is 193.21 g/mol.
Q2: How is the structure of AMPS typically confirmed?
A2: Common characterization techniques include Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and elemental analysis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] FTIR helps identify specific functional groups, while NMR provides detailed information about the arrangement of atoms within the molecule. Elemental analysis confirms the elemental composition, ensuring it aligns with the expected formula.
Q3: How does the presence of AMPS in polymers affect their thermal stability?
A3: Incorporating AMPS into polymers generally enhances their thermal stability. For instance, poly(acrylamide-co-AMPS)/silica composite nanogels exhibit a higher onset degradation temperature compared to pure poly(acrylamide-co-AMPS). [] This improvement stems from the strong interactions between the sulfonic acid and amido groups of AMPS with the silica filler, hindering thermal degradation.
Q4: How does AMPS influence the swelling behavior of hydrogels?
A4: AMPS significantly impacts the swelling behavior of hydrogels due to its hydrophilic nature and the presence of ionizable sulfonic acid groups. The swelling ratio of AMPS-containing hydrogels can be tailored by adjusting the AMPS content, pH, and ionic strength of the surrounding environment. [, , , , , , , , , ] This versatility makes them attractive for various applications, including drug delivery, where controlled swelling is crucial for drug release kinetics.
Q5: What makes AMPS-based polymers suitable for enhanced oil recovery (EOR)?
A5: AMPS-based polymers are promising for EOR due to their viscosifying properties and stability in high-salinity environments. [, , ] These polymers can increase the viscosity of injected water, improving oil displacement efficiency in reservoirs. Their salt tolerance is crucial for maintaining performance in challenging reservoir conditions.
Q6: Can AMPS be used in the preparation of proton exchange membranes (PEMs)?
A6: Yes, AMPS is a valuable component in PEM development. Blending AMPS with polymers like polyvinyl alcohol (PVA) can create membranes with desirable properties like high proton conductivity and good mechanical strength. [, ] The sulfonic acid groups in AMPS contribute to proton conduction, while PVA provides structural integrity to the membrane.
Q7: How is AMPS used in nanoparticle applications?
A7: AMPS plays a crucial role in stabilizing nanoparticles. For example, grafting poly(AMPS-co-acrylic acid) onto iron oxide nanoparticles enhances their colloidal stability in high-salinity environments, relevant for applications like enhanced oil recovery and CO2 sequestration. []
Q8: What is the role of AMPS in drug delivery systems?
A8: AMPS is incorporated into hydrogels designed for controlled drug release. Its hydrophilic nature and pH-responsive swelling behavior allow for tailored drug release profiles. [, , , , , ] For instance, a super-absorbent hydrogel composed of hydroxypropyl methylcellulose, acrylic acid, and AMPS demonstrated pH-sensitive swelling and controlled release of the antihypertensive drug captopril. []
Q9: Are there applications of AMPS in separation science?
A9: Yes, AMPS finds applications in separation techniques like isotachophoresis (ITP). Uniform polyAMPS polymers act as spacers in ITP, facilitating the separation of biomolecules based on their size and charge. [] Their constant ionic charge over a wide pH range makes them suitable for separating molecules with varying isoelectric points.
Q10: Have computational methods been employed to study AMPS-containing polymers?
A10: Yes, computational techniques like molecular dynamics simulations have been used to analyze the dimensions and behavior of AMPS-containing polymers in solution. [] These simulations provide insights into the influence of solvent polarity and ionic strength on polymer conformation, aiding in the design of polymers with desired properties for specific applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

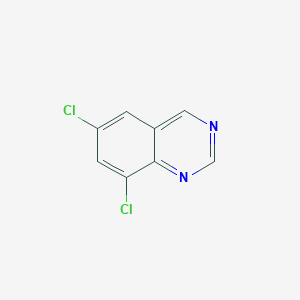
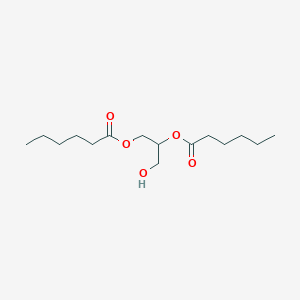

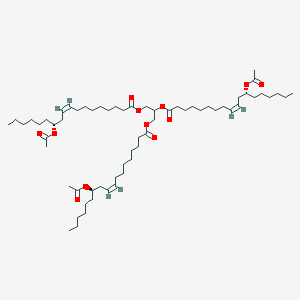
![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)

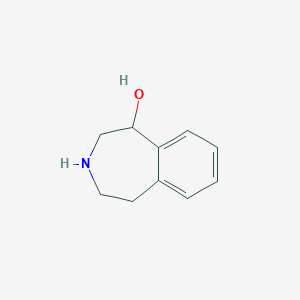
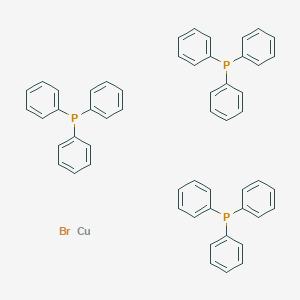
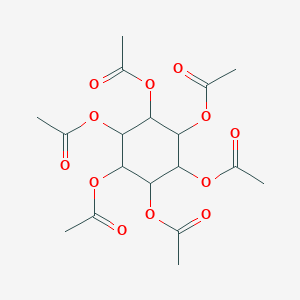
![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)
